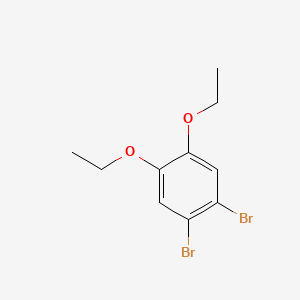

Benzene, 1,2-dibromo-4,5-diethoxy-

Description

Significance of Multifunctionalized Aryl Halides in Chemical Transformations

Multifunctionalized aryl halides are indispensable tools in the arsenal (B13267) of synthetic organic chemists. The presence of halogen atoms on the aromatic ring provides reactive handles for a wide array of chemical reactions, most notably metal-catalyzed cross-coupling reactions. nih.govwiley-vch.de These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering mild and efficient pathways to complex molecules. wiley-vch.deresearchgate.netdiva-portal.org

The strategic placement of multiple halogen atoms, as seen in dibromoarenes, further enhances their synthetic utility. This allows for sequential and site-selective functionalization, providing access to intricate substitution patterns that would be challenging to achieve through other means. The reactivity of the carbon-halogen bond can be tuned by the nature of the halogen (I > Br > Cl) and the electronic properties of other substituents on the aromatic ring. researchgate.net For instance, electron-donating groups can activate the ring towards electrophilic substitution, while also influencing the regioselectivity of such reactions. cecri.res.in

Contextualizing Benzene (B151609), 1,2-dibromo-4,5-diethoxy- within Dibrominated Aromatic Scaffolds

Benzene, 1,2-dibromo-4,5-diethoxy- belongs to the family of dibrominated aromatic compounds, which are characterized by the presence of two bromine atoms on a benzene ring. A notable related compound is 1,2-dibromo-4,5-dimethoxybenzene, also known as 4,5-dibromoveratrole. nih.gov The synthesis of such compounds often involves the direct bromination of the corresponding dialkoxybenzene. For example, 1,2-dimethoxybenzene (B1683551) (veratrole) can be brominated to yield 4,5-dibromo-1,2-dimethoxybenzene. oc-praktikum.de

The positions of the bromine atoms and the nature of the other substituents on the ring are crucial determinants of the compound's physical and chemical properties. In the case of Benzene, 1,2-dibromo-4,5-diethoxy-, the two bromine atoms are situated adjacent to each other (ortho), and the two ethoxy groups are also in an ortho arrangement on the opposite side of the ring. This specific substitution pattern influences the molecule's symmetry, polarity, and reactivity. The presence of the two ethoxy groups, which are electron-donating, activates the aromatic ring and directs the regioselectivity of further chemical transformations.

Overview of Research Trajectories for Alkoxy-Substituted Dibromobenzenes

Research involving alkoxy-substituted dibromobenzenes has been multifaceted, spanning from fundamental studies of their synthesis and reactivity to their application in materials science and complex molecule synthesis. The electron-rich nature of these compounds, conferred by the alkoxy groups, makes them interesting substrates for electrophilic aromatic substitution reactions. sciencemadness.orgorganic-chemistry.org

A significant area of investigation has been their use as precursors in the synthesis of larger, more complex systems. The two bromine atoms serve as versatile handles for sequential cross-coupling reactions, allowing for the construction of extended π-conjugated systems. acs.org These systems are of interest for their potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells. nih.gov The alkoxy groups not only influence the electronic properties of the resulting materials but can also enhance their solubility and processability. Furthermore, the specific regio- and stereochemistry of these building blocks can have a profound impact on the final properties of the assembled macromolecules. researchgate.net

Properties

CAS No. |

118132-02-8 |

|---|---|

Molecular Formula |

C10H12Br2O2 |

Molecular Weight |

324.01 g/mol |

IUPAC Name |

1,2-dibromo-4,5-diethoxybenzene |

InChI |

InChI=1S/C10H12Br2O2/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

PKWYUQFIMHXESJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1OCC)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for Benzene, 1,2 Dibromo 4,5 Diethoxy and Its Precursors

Strategies for ortho-Dibromination of Diethoxybenzene Derivatives

The introduction of bromine atoms onto the 1,2-diethoxybenzene (B166437) ring is governed by the principles of electrophilic aromatic substitution. The two ethoxy groups are strong activating groups and are ortho-, para-directing. In 1,2-diethoxybenzene, the positions para to each ethoxy group (positions 4 and 5) are activated, making them the primary sites for substitution.

Direct bromination of 1,2-diethoxybenzene is the most straightforward route to obtaining the 1,2-dibromo-4,5-diethoxy- derivative. The strong activation provided by the two ether functionalities facilitates the reaction, often allowing for the use of mild brominating agents. A common method for the analogous bromination of 1,4-dimethoxybenzene (B90301) involves dissolving the substrate in a solvent like chloroform (B151607) or acetic acid and adding bromine, sometimes at reduced temperatures to control the reaction's exothermicity and selectivity. rsc.orgmdma.ch

The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity and yield. Various reagents can be employed for the bromination of activated aromatic rings.

| Brominating Agent | Typical Conditions | Remarks |

| Bromine (Br₂) in CHCl₃ or HOAc | Room temperature or 0 °C | A classic and effective method for activated ethers. rsc.org The use of acetic acid can sometimes improve yields. mdma.ch |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), often with a catalyst or acid promoter | A milder source of electrophilic bromine, which can enhance regioselectivity and is easier to handle than liquid bromine. mdpi.com |

| **Hydrobromic Acid (HBr) / Hydrogen Peroxide (H₂O₂) ** | Varies | An in-situ method for generating Br₂, considered a greener alternative. mdma.ch |

| Potassium Bromide (KBr) / Oxidant | Varies | Can be used for regioselective monobromination of phenols and could be adapted for ethers. researchgate.net |

For the synthesis of Benzene (B151609), 1,2-dibromo-4,5-diethoxy-, a likely procedure would involve the slow addition of two equivalents of bromine to a solution of 1,2-diethoxybenzene in a suitable solvent, ensuring the reaction temperature is controlled to prevent side reactions or over-bromination. The workup typically involves quenching excess bromine with a reducing agent like sodium bisulfite. rsc.org

Halogen-metal exchange offers an alternative, albeit less direct, pathway for introducing bromine atoms. researchgate.net This method is particularly useful for preparing specific isomers that are not easily accessible through direct electrophilic substitution. In a hypothetical scenario, if a different isomer, such as 1,5-dibromo-2,3-diethoxybenzene, were more readily available, a halogen-metal exchange could be used to generate a lithiated intermediate.

The process typically involves treating a dibromoarene with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. acs.orgnih.gov This selectively replaces one bromine atom with a lithium atom. The resulting aryllithium species can then be quenched with an electrophilic bromine source (e.g., Br₂) to install a bromine atom at that position. To achieve a dibrominated product from a different starting material, a sequence of protection, lithiation, bromination, and deprotection steps might be necessary, making it a more complex synthetic route compared to direct halogenation.

Ethereal Linkage Formation for Diethoxybenzene Construction

The precursor, 1,2-diethoxybenzene, is not as commonly available as its methyl analogue, veratrole (1,2-dimethoxybenzene). Therefore, its synthesis from a suitable starting material, typically catechol (1,2-dihydroxybenzene), is a critical first step.

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including aromatic ethers. wikipedia.orgbyjus.com The reaction proceeds via an SN2 mechanism where an alkoxide nucleophile displaces a halide or other suitable leaving group from an alkyl substrate. masterorganicchemistry.com

To synthesize 1,2-diethoxybenzene, catechol is first deprotonated twice using a suitable base to form the dianion (catecholate). This dianion then acts as a nucleophile, reacting with two equivalents of an ethylating agent.

General Reaction: Catechol + 2 Base + 2 Ethylating Agent → 1,2-Diethoxybenzene

| Starting Material | Base | Ethylating Agent | Solvent | Typical Conditions |

| Catechol | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | Ethyl bromide (CH₃CH₂Br) or Diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄) | Ethanol (B145695), Acetone, or DMF | Reflux, 1-8 hours byjus.com |

The choice of base, solvent, and ethylating agent can influence the reaction rate and yield. Stronger bases like sodium hydride (NaH) can also be used, though aqueous bases like NaOH are often sufficient and more practical for phenol (B47542) deprotonation. youtube.com The SN2 nature of the reaction dictates that primary alkyl halides are the best electrophiles to avoid competing elimination reactions. wikipedia.org

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-O bond formation. nih.govrsc.org These methods can be used to synthesize aryl ethers under conditions that may be milder or more functional-group-tolerant than the classical Williamson synthesis.

For the synthesis of 1,2-diethoxybenzene, this could involve the coupling of 1,2-dichlorobenzene (B45396) or 1,2-dibromobenzene (B107964) with sodium ethoxide. The reaction requires a palladium catalyst, typically in combination with a specialized phosphine (B1218219) ligand that facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.

While highly effective, this route is often more expensive and complex than the Williamson ether synthesis, especially for a relatively simple molecule like 1,2-diethoxybenzene. It is generally reserved for more complex substrates where classical methods may fail.

Optimization of Reaction Conditions and Yields in the Synthesis of Benzene, 1,2-dibromo-4,5-diethoxy-

For the initial Williamson ether synthesis of 1,2-diethoxybenzene, key optimization parameters include:

Stoichiometry: Using a slight excess of the ethylating agent and base can help drive the reaction to completion, ensuring both hydroxyl groups are etherified.

Temperature and Reaction Time: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) can determine the optimal time to ensure full conversion without product degradation. mdpi.com

Solvent Choice: A polar aprotic solvent like DMF can accelerate SN2 reactions. byjus.com

For the subsequent ortho-dibromination step, optimization focuses on:

Control of Stoichiometry: Precise addition of two equivalents of the brominating agent is crucial to favor the desired dibrominated product over mono-brominated or poly-brominated species.

Temperature: Performing the bromination at low temperatures (e.g., 0 °C) can increase the regioselectivity and prevent undesired side reactions that can occur with highly activated aromatic rings. mdpi.com

Use of a Trap: In some brominations of polyphenolic ethers, adding a non-nucleophilic base like potassium acetate (B1210297) can trap the HBr byproduct, which may improve yields and simplify the workup. mdma.ch

By carefully controlling these parameters, the multi-step synthesis of Benzene, 1,2-dibromo-4,5-diethoxy- can be performed efficiently, providing a valuable building block for further chemical elaboration.

Purification and Isolation Techniques for Dibromo-Diethoxy Aromatic Compounds

The purification and isolation of dibromo-diethoxy aromatic compounds, including "Benzene, 1,2-dibromo-4,5-diethoxy-," are critical steps to ensure the removal of impurities such as mono-brominated species, regioisomers, and residual starting materials. The selection of an appropriate purification method is contingent on the physical properties of the target compound and the nature of the impurities present. Commonly employed techniques for analogous dibromo-dialkoxybenzene derivatives include recrystallization and column chromatography, which are often used in combination to achieve high purity.

Recrystallization

Recrystallization is a widely utilized technique for the purification of solid dibromo-dialkoxybenzene compounds. This method relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. For compounds structurally similar to "Benzene, 1,2-dibromo-4,5-diethoxy-", a range of solvents has been proven effective.

A study on the synthesis of 1,5-dibromo-2,4-dimethoxybenzene (B1586223) reported the use of hot ethanol for recrystallization of the crude product. Similarly, single crystals of 1,4-dibromo-2,5-dimethoxybenzene (B1296824) have been obtained through the slow evaporation of a methanolic solution at room temperature. In another instance, the purification of dimethoxybenzene derivatives was achieved by recrystallization from a mixture of petroleum ether, ethanol, and acetone, which yielded colorless, plate-like single crystals after slow evaporation over a week. nih.gov The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures, while impurities remain either soluble or insoluble at all temperatures.

The general procedure involves dissolving the crude product in a minimal amount of a suitable hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the formation of pure crystals as the solubility of the compound decreases. Impurities are ideally left behind in the mother liquor. The purified crystals are subsequently collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

Table 1: Recrystallization Solvents for Dibromo-Dialkoxybenzene Derivatives

| Compound Class | Solvent(s) | Observations |

| Dibromo-dimethoxybenzene | Ethanol (hot) | Effective for crude product purification. |

| Dibromo-dimethoxybenzene | Methanol (B129727) | Slow evaporation yielded single crystals. |

| Dimethoxybenzene Derivatives | Petroleum Ether, Ethanol, Acetone | Mixture used for obtaining high-purity single crystals. nih.gov |

Column Chromatography

Column chromatography is a versatile and widely used method for the separation and purification of individual compounds from a mixture. For dibromo-diethoxy aromatic compounds, this technique is particularly useful for separating the desired product from closely related impurities that may have similar solubilities, making recrystallization alone less effective.

The principle of column chromatography involves the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel or alumina) packed in a column and a mobile phase (a solvent or mixture of solvents) that flows through it. Compounds with a higher affinity for the stationary phase travel down the column more slowly, while those with a greater affinity for the mobile phase move more quickly, thus enabling separation.

In the purification of related brominated aromatic compounds, silica gel is the most commonly reported stationary phase. The choice of the mobile phase, or eluent, is critical for achieving good separation. A systematic approach, often starting with a non-polar solvent and gradually increasing the polarity, is typically employed. For instance, the purification of a dibrominated derivative of benzo[1,2-d:4,5-d']bis( nih.govmt.comdoi.orgthiadiazole) was achieved using column chromatography on silica gel with a dichloromethane/hexane (1:2 v/v) mixture as the eluent. mdpi.com In another example, a product was purified by silica gel column chromatography using an ethyl acetate/petroleum ether mixture. doi.org

The selection of the eluent system is often guided by preliminary analysis using thin-layer chromatography (TLC), which helps in determining the optimal solvent composition for separation. After the chromatographic separation, the collected fractions are analyzed, and those containing the pure product are combined and the solvent is evaporated to yield the purified compound.

Table 2: Column Chromatography Conditions for Related Aromatic Compounds

| Compound Type | Stationary Phase | Mobile Phase (Eluent) |

| Dibrominated benzothiadiazole derivative | Silica gel Merck 60 | Dichloromethane/Hexane (1:2 v/v) mdpi.com |

| Aminated dibromobenzothiadiazole | Silica gel Merck 60 | Not specified mdpi.com |

| Brominated pyridine (B92270) derivative | Silica gel | Ethyl acetate/Petroleum ether (1:10 to 1:5) doi.org |

| Brominated pyridine derivative | Silica gel | Ethyl acetate/Petroleum ether (1:30 to 1:10) doi.org |

Advanced Reaction Chemistry of Benzene, 1,2 Dibromo 4,5 Diethoxy

Cross-Coupling Methodologies Utilizing Benzene (B151609), 1,2-dibromo-4,5-diethoxy-

The presence of two reactive C-Br bonds in "Benzene, 1,2-dibromo-4,5-diethoxy-" makes it an ideal substrate for a range of palladium-, nickel-, and copper-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures, such as those found in liquid crystals, phthalocyanines, and other functional organic materials. umich.educolorado.edunih.gov The electron-donating nature of the ethoxy groups can influence the rate and selectivity of these transformations.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of aryl-aryl bonds, involving the reaction of an organoboron compound with an organic halide. For "Benzene, 1,2-dibromo-4,5-diethoxy-", this reaction offers a direct route to poly-aryl systems.

The two bromine atoms on the benzene ring allow for either a single or a double Suzuki-Miyaura coupling. A single coupling can be achieved by carefully controlling the stoichiometry of the organoboron reagent (typically using one equivalent). This leads to the formation of a mono-arylated product, which can be isolated and used in subsequent, different coupling reactions.

A double Suzuki coupling, on the other hand, is performed using at least two equivalents of the organoboron reagent, resulting in the substitution of both bromine atoms. This strategy is efficient for the synthesis of symmetrical bi-aryl compounds. The choice between a single and double coupling strategy provides significant synthetic flexibility.

Table 1: Illustrative Conditions for Single and Double Suzuki-Miyaura Coupling

| Coupling Type | Aryl Halide | Organoboron Reagent | Catalyst | Base | Solvent | Product Type |

| Single | Benzene, 1,2-dibromo-4,5-diethoxy- | Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | Mono-phenylated |

| Double | Benzene, 1,2-dibromo-4,5-diethoxy- | Phenylboronic acid (2.5 eq) | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | Di-phenylated |

In sequential coupling reactions involving two different organoboron reagents, the regioselectivity of the first coupling is crucial. For "Benzene, 1,2-dibromo-4,5-diethoxy-", the two bromine atoms are chemically equivalent in the starting material. However, upon the first coupling, the electronic and steric environment of the remaining bromine atom changes. This can influence the reactivity of the second coupling step. Generally, the introduction of a bulky aryl group in the first step may sterically hinder the adjacent bromine, potentially requiring more forcing conditions for the second coupling.

Sonogashira Coupling for Aryl-Alkynyl Bond Formation

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically catalyzed by palladium and a copper co-catalyst. researchgate.net This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. With "Benzene, 1,2-dibromo-4,5-diethoxy-", both mono- and di-alkynylated products can be synthesized, which are valuable precursors for various functional materials.

Table 2: Illustrative Conditions for Sonogashira Coupling

| Coupling Type | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product Type |

| Mono-alkynylation | Benzene, 1,2-dibromo-4,5-diethoxy- | Phenylacetylene (1.1 eq) | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | Mono-alkynylated |

| Di-alkynylation | Benzene, 1,2-dibromo-4,5-diethoxy- | Phenylacetylene (2.5 eq) | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | Di-alkynylated |

Heck and Stille Coupling Reactions with Dibrominated Aromatic Substrates

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. sigmaaldrich.com "Benzene, 1,2-dibromo-4,5-diethoxy-" can undergo single or double Heck reactions to introduce vinyl groups onto the aromatic ring, leading to the formation of styrenic derivatives.

The Stille reaction utilizes an organotin reagent to couple with an organic halide. researchgate.net This reaction is known for its tolerance to a wide range of functional groups. "Benzene, 1,2-dibromo-4,5-diethoxy-" can be coupled with various organostannanes to form a diverse array of substituted aromatic compounds.

Negishi and Kumada Coupling Approaches

The Negishi coupling employs an organozinc reagent as the coupling partner with an organic halide. nih.gov This method is particularly useful for its high reactivity and the ability to form C-C bonds involving sp³, sp², and sp hybridized carbons.

The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions to be developed and utilizes a Grignard reagent. umich.edu It is an effective method for forming aryl-aryl and aryl-alkyl bonds. Both Negishi and Kumada couplings can be applied to "Benzene, 1,2-dibromo-4,5-diethoxy-" to achieve mono- or di-substitution, depending on the reaction conditions and the stoichiometry of the organometallic reagent.

Nucleophilic Aromatic Substitution (SNAr) Pathways of Benzene, 1,2-dibromo-4,5-diethoxy-

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. organic-chemistry.orgsigmaaldrich.com For SNAr to occur, the aromatic ring must be "activated" by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. organic-chemistry.orgyoutube.com In the case of Benzene, 1,2-dibromo-4,5-diethoxy-, the ethoxy groups are electron-donating, which deactivates the ring towards traditional SNAr by increasing electron density.

However, under forcing conditions or with very strong nucleophiles, substitution of the bromine atoms may be achievable. The reaction would proceed via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial for the reaction to proceed. Given the electron-donating nature of the ethoxy groups, this intermediate would be destabilized, making SNAr pathways generally unfavorable for this specific compound.

Directed ortho-Metalation (DoM) Strategies for Further Functionalization

Directed ortho-Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.orgwikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then react with various electrophiles. wikipedia.org

The ethoxy groups in Benzene, 1,2-dibromo-4,5-diethoxy- can act as directing metalation groups. The oxygen atom's lone pairs can coordinate to the lithium of the organolithium reagent, directing deprotonation to one of the adjacent, non-brominated ring positions (positions 3 or 6). This would lead to the formation of a lithiated species that can be trapped with an electrophile (E), introducing a new substituent at a specific position.

Hypothetical DoM Reaction Scheme:

(This is a generalized representation and not based on specific experimental data for the diethoxy compound)

| Reactant | Reagents | Intermediate | Product |

| Benzene, 1,2-dibromo-4,5-diethoxy- | 1. n-BuLi, THF, -78 °C | Aryllithium species | 3-Substituted-1,2-dibromo-4,5-diethoxybenzene |

| 2. Electrophile (e.g., CO₂, DMF, R-CHO) |

The presence of two bromine atoms and two ethoxy groups presents challenges in regioselectivity. The relative directing power of the ethoxy groups and potential halogen-metal exchange with the bromine atoms would need to be considered and optimized through careful selection of the organolithium reagent and reaction conditions. harvard.edu

Transition Metal-Catalyzed Functionalization Beyond Cross-Coupling

While palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, and Sonogashira) are common for aryl bromides, other transition metals can catalyze a variety of other transformations. For a molecule like Benzene, 1,2-dibromo-4,5-diethoxy-, these could include amination, carbonylation, and C-H activation reactions.

Copper-catalyzed reactions , for example, are widely used for the formation of carbon-nitrogen and carbon-oxygen bonds. A copper-catalyzed reaction with an amine could potentially substitute one or both bromine atoms to form the corresponding amino-substituted products.

Palladium-catalyzed carbonylation is another possibility. In the presence of carbon monoxide and a suitable palladium catalyst, an aryl bromide can be converted into a carboxylic acid derivative (ester, amide) or a ketone. acs.org This would allow for the introduction of carbonyl functionalities onto the benzene ring.

Chemo- and Regioselective Transformations of Ethoxy Groups

The ethoxy groups themselves can be targets for chemical transformation. Cleavage of the ether bond to yield the corresponding dihydroxybenzene derivative (a substituted catechol) is a common transformation. This is typically achieved using strong acids like HBr or Lewis acids such as BBr₃.

Representative Ether Cleavage Reaction:

(This is a generalized reaction)

| Reactant | Reagent | Product |

| Benzene, 1,2-dibromo-4,5-diethoxy- | BBr₃ | 1,2-Dibromo-4,5-dihydroxybenzene |

The resulting catechol derivative is a versatile intermediate, as the hydroxyl groups can be further functionalized. For instance, they can be re-alkylated, acylated, or used to form heterocyclic rings. The selectivity of these transformations would depend on the relative reactivity of the two ethoxy groups and the two bromine atoms, and careful control of stoichiometry and reaction conditions would be necessary to achieve desired outcomes.

Photochemical and Electrochemical Reactivity of Benzene, 1,2-dibromo-4,5-diethoxy-

The photochemical and electrochemical behavior of Benzene, 1,2-dibromo-4,5-diethoxy- is not well-documented. However, general principles can be applied.

Photochemical Reactivity: Aryl halides can undergo photolytic cleavage of the carbon-halogen bond upon irradiation with UV light, leading to the formation of aryl radicals. These highly reactive intermediates could then participate in a variety of reactions, such as hydrogen abstraction from the solvent or coupling reactions. The presence of two bromine atoms could lead to sequential or double cleavage, potentially resulting in complex product mixtures. The ethoxy groups, being electron-donating, might influence the absorption spectrum and the stability of the resulting radical species. Recent studies have also shown visible-light-mediated reactions of bromoalkynes, suggesting that similar strategies could potentially be explored for aryl bromides.

Electrochemical Reactivity: The electrochemical reduction of aryl halides is a known process. At a cathode, an electron can be transferred to the molecule, leading to the cleavage of the carbon-bromine bond and the formation of an aryl anion or radical. This species can then be protonated or react with electrophiles. The reduction potential required for this process would be influenced by the electronic effects of the ethoxy substituents. Conversely, the electron-rich aromatic ring could undergo oxidation at an anode, forming a radical cation, which could lead to polymerization or other follow-up reactions.

Applications of Benzene, 1,2 Dibromo 4,5 Diethoxy As a Crucial Building Block

Synthesis of Advanced Monomers for Polymer Chemistry

The dibromo functionality of Benzene (B151609), 1,2-dibromo-4,5-diethoxy- allows for its participation in numerous cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers. These polymers are at the forefront of research in materials science due to their unique electronic and optical properties.

Poly(p-phenylene vinylene) (PPV) and its derivatives are a significant class of conducting polymers known for their electroluminescent properties. The synthesis of PPV derivatives can be achieved through various methods, including the Horner-Wadsworth-Emmons reaction. nih.govwikipedia.org In a typical synthetic route, a bis(phosphonate) derivative of a phenylene compound is reacted with a dialdehyde.

While direct examples utilizing Benzene, 1,2-dibromo-4,5-diethoxy- are not extensively documented in readily available literature, its structure is highly amenable to the synthesis of PPV monomers. For instance, the bromine atoms can be converted to phosphonate (B1237965) ester groups through reactions like the Arbuzov reaction. The resulting 1,2-bis(diethylphosphonatomethyl)-4,5-diethoxybenzene could then serve as a monomer in a Horner-Wadsworth-Emmons polycondensation with a dialdehyde, such as terephthaldehyde. The ethoxy groups would enhance the solubility of the resulting polymer, a crucial factor for its processability into thin films for electronic devices.

A general representation of the Horner-Wadsworth-Emmons polycondensation is shown below:

| Reactant A | Reactant B | Base | Solvent | Temperature (°C) | Polymer |

| Bis(phosphonate) Monomer | Dialdehyde Monomer | Cs₂CO₃ | DMAc+Mes (1:1) | 120 | Poly(phenylene vinylene) derivative |

This table represents a general reaction condition for PPV synthesis via the Horner-Wadsworth-Emmons reaction and illustrates a potential application for a derivative of Benzene, 1,2-dibromo-4,5-diethoxy-.

Poly(phenylene ethynylene)s (PPEs) are another important class of conjugated polymers with applications in sensors and molecular wires. ontosight.ai The synthesis of PPEs is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, between a dihaloaromatic compound and a diethynyl-aromatic compound. mit.edumit.edu

Benzene, 1,2-dibromo-4,5-diethoxy- can be directly used as the dihaloaromatic monomer in a Sonogashira coupling with a diethynyl comonomer, for example, 1,4-diethynylbenzene. The reaction, catalyzed by a palladium complex and a copper(I) cocatalyst in the presence of a base, would yield a poly(phenylene ethynylene) derivative with diethoxy substituents. These substituents would again play a vital role in ensuring the solubility of the rigid polymer chains.

Ladder polymers, which consist of two parallel polymer chains linked by covalent bonds, are known for their exceptional thermal stability and rigidity. mpg.de The Diels-Alder reaction is a powerful tool for the synthesis of ladder polymers. mpg.deresearchgate.net A potential synthetic strategy could involve the conversion of Benzene, 1,2-dibromo-4,5-diethoxy- into a bis-diene monomer. This monomer could then undergo a Diels-Alder polymerization with a bis-dienophile to construct the ladder-like architecture. The diethoxy groups would be carried into the final polymer structure, influencing its properties.

The versatility of Benzene, 1,2-dibromo-4,5-diethoxy- extends to the synthesis of a variety of other conjugated polymers for organic electronics. The bromine atoms can be transformed into other functional groups, such as boronic esters via Miyaura borylation, which are key reactants in Suzuki coupling reactions. This opens up pathways to a wide range of copolymers with tailored electronic properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The presence of the electron-donating ethoxy groups can help in tuning the HOMO and LUMO energy levels of the resulting polymers, which is critical for optimizing device performance.

Construction of Macrocyclic and Supramolecular Architectures

The di-functional nature of Benzene, 1,2-dibromo-4,5-diethoxy- also makes it a suitable starting material for the synthesis of macrocyclic compounds, which are fundamental to the field of supramolecular chemistry.

Crown ethers are cyclic polyethers that can selectively bind cations. researchgate.net The synthesis of dibenzo-crown ethers often involves the Williamson ether synthesis, where a catechol derivative reacts with a dihaloalkane in the presence of a base. wikipedia.orgresearchgate.net To utilize Benzene, 1,2-dibromo-4,5-diethoxy-, it would first need to be converted to 4,5-diethoxy-1,2-dihydroxybenzene (a catechol derivative). This can be achieved through a two-step process involving the conversion of the bromine atoms to methoxy (B1213986) groups followed by demethylation. The resulting catechol could then be reacted with a suitable dihalo-poly(ethylene glycol) derivative to form a diethoxy-substituted dibenzo-crown ether. For example, reaction with bis(2-chloroethyl) ether would lead to a derivative of dibenzo-18-crown-6. wikipedia.org

| Catechol Derivative | Dihaloalkane | Base | Solvent | Product |

| 4,5-Diethoxy-1,2-dihydroxybenzene | Bis(2-chloroethyl) ether | NaOH | n-Butanol | Diethoxy-dibenzo-18-crown-6 |

This table illustrates a plausible synthetic route to a diethoxy-substituted dibenzo-crown ether based on the Williamson ether synthesis.

Cryptands are three-dimensional analogues of crown ethers with even higher selectivity and binding affinity for metal ions. nih.govrsc.org The synthesis of cryptands often involves the reaction of a diamine with a diacid chloride to form a diamide, which is then reduced. nih.gov A potential route starting from Benzene, 1,2-dibromo-4,5-diethoxy- would involve its conversion to 1,2-diamino-4,5-diethoxybenzene. This diamine could then be reacted in a stepwise manner with appropriate linking units to construct the bicyclic cryptand structure.

Calixarenes are cup-shaped macrocycles that are widely used in host-guest chemistry. frontiersin.orgnih.gov Their synthesis typically involves the condensation of a phenol (B47542) with an aldehyde. While Benzene, 1,2-dibromo-4,5-diethoxy- is not a direct precursor for the traditional calixarene (B151959) synthesis, it can be modified to create building blocks for functionalized calixarenes. For example, the bromine atoms could be converted to hydroxymethyl groups, and these could be further reacted to build up a calixarene-like structure.

A more direct application would be in the functionalization of a pre-formed calixarene scaffold. For instance, a calix researchgate.netarene with reactive sites on its upper or lower rim could be coupled with a derivative of Benzene, 1,2-dibromo-4,5-diethoxy- to introduce the diethoxy-dibromo-phenyl moiety as a functional group, thereby modifying the recognition and electronic properties of the calixarene host.

Self-Assembling Systems Incorporating Benzene, 1,2-dibromo-4,5-diethoxy- Subunits

The rigid and well-defined geometry of the 1,2-dibromo-4,5-diethoxybenzene core makes it an attractive component for the design of molecules capable of spontaneous organization into ordered supramolecular structures. While extensive research has focused on the related 1,2-dibromo-4,5-dimethoxybenzene, the principles of molecular self-assembly are directly applicable to its diethoxy counterpart. The presence of the ethoxy groups can influence the solubility and intermolecular interactions, potentially leading to novel self-assembled materials. The bromine atoms serve as key reactive sites for introducing moieties that drive self-assembly through mechanisms such as hydrogen bonding, π-π stacking, or metal coordination.

Precursors for Dendritic and Hyperbranched Structures

The difunctional nature of Benzene, 1,2-dibromo-4,5-diethoxy-, owing to its two reactive bromine atoms, positions it as a suitable starting material for the synthesis of dendritic and hyperbranched polymers. These highly branched, three-dimensional macromolecules are of significant interest for applications in drug delivery, catalysis, and materials science. The synthesis of such structures typically involves a series of repetitive reactions, and the reactivity of the C-Br bonds in the starting material is crucial for achieving high-generation dendrimers or high-molecular-weight hyperbranched polymers.

Ligand Synthesis for Coordination Chemistry and Catalysis

The development of novel ligands is a cornerstone of modern coordination chemistry and homogeneous catalysis. The 1,2-dibromo-4,5-diethoxybenzene scaffold provides a platform for the synthesis of a variety of chelating ligands with specific electronic and steric properties.

Design of Phosphine (B1218219), Nitrogen, and Oxygen Donor Ligands

The bromine atoms on the benzene ring are readily displaced by various nucleophiles, enabling the introduction of donor atoms such as phosphorus, nitrogen, and oxygen. For instance, reaction with secondary phosphines can yield bidentate phosphine ligands. Similarly, nitrogen-based donors can be introduced through reactions with amines or other nitrogen nucleophiles. The ethoxy groups themselves can also act as oxygen donor sites, potentially leading to multidentate ligands.

Applications in Metal-Catalyzed Organic Transformations

Ligands derived from Benzene, 1,2-dibromo-4,5-diethoxy- are anticipated to find applications in a range of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The electronic nature of the ligand, influenced by the electron-donating ethoxy groups, can modulate the reactivity and selectivity of the metal center. The specific geometry imposed by the benzene backbone can also create a unique coordination environment, potentially leading to enhanced catalytic activity or novel reaction pathways.

Scaffold for the Synthesis of Complex Organic Molecules and Natural Product Analogs

The functional group compatibility and predictable reactivity of Benzene, 1,2-dibromo-4,5-diethoxy- make it an excellent starting point for the total synthesis of complex organic molecules and the preparation of analogs of natural products. The bromine atoms can be selectively replaced or transformed through a variety of reactions, including lithiation-substitution sequences, metal-catalyzed cross-coupling reactions, and conversion to other functional groups. This allows for the stepwise construction of intricate molecular frameworks with a high degree of control over the final structure. The diethoxy-substituted benzene core is a feature found in some natural products and pharmaceuticals, making this compound a relevant precursor in medicinal chemistry research.

Mechanistic and Kinetic Investigations of Reactions Involving Benzene, 1,2 Dibromo 4,5 Diethoxy

Elucidation of Reaction Pathways in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are the most relevant pathways for the functionalization of Benzene (B151609), 1,2-dibromo-4,5-diethoxy-. These reactions universally proceed through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. nih.gov

The generally accepted catalytic cycle consists of three fundamental steps:

Oxidative Addition: The reaction of the aryl halide with a Pd(0) complex.

Transmetalation (in Suzuki or Stille coupling) or Olefin Insertion (in Heck coupling): Introduction of the coupling partner to the palladium center.

Reductive Elimination: Formation of the new C-C bond and regeneration of the Pd(0) catalyst. nih.gov

For Benzene, 1,2-dibromo-4,5-diethoxy-, the two C-Br bonds are chemically equivalent, meaning the initial oxidative addition can occur at either position without preference. Subsequent to a mono-coupling, the electronic and steric nature of the newly introduced group will dictate the reactivity of the second C-Br bond.

Oxidative Addition: This is the inaugural and often rate-determining step of the catalytic cycle. A coordinatively unsaturated Pd(0) species reacts with one of the C-Br bonds of Benzene, 1,2-dibromo-4,5-diethoxy-, breaking the bond and forming a new organopalladium(II) complex. In this process, the palladium center is oxidized from Pd(0) to Pd(II). nih.gov The general reactivity trend for aryl halides in oxidative addition is C-I > C-Br > C-Cl, making the C-Br bonds of the title compound suitably reactive for many standard cross-coupling conditions. illinois.edu The electron-donating nature of the two ethoxy groups increases the electron density on the benzene ring, which can slow the rate of oxidative addition compared to electron-deficient arenes.

Reductive Elimination: This is the final, product-forming step where the two organic fragments attached to the Pd(II) center are coupled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species. nih.gov The rate of reductive elimination can be influenced by the electronic properties of the ligands on the palladium and the aryl group itself. Studies on related systems have shown that electron-donating substituents on the aryl ligand, such as the ethoxy groups in this compound, can accelerate the rate of reductive elimination from certain arylpalladium complexes.

In cross-coupling reactions like the Suzuki (using organoboron reagents) or Stille (using organotin reagents) couplings, the transmetalation step follows oxidative addition. This step involves the transfer of an organic group from the main group organometallic reagent to the arylpalladium(II) complex. nih.gov

Role of Catalyst Identity and Ligand Effects on Reactivity

The choice of palladium source (precatalyst) and, more critically, the supporting ligands, has a profound impact on the efficiency and outcome of cross-coupling reactions with Benzene, 1,2-dibromo-4,5-diethoxy-. Common palladium precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

Ligands are essential for stabilizing the palladium nanoparticles, modulating the electronic and steric environment of the metal center, and influencing the rates of the individual steps in the catalytic cycle. mit.edu

Electron-rich, bulky phosphine (B1218219) ligands (e.g., tri-tert-butylphosphine, P(t-Bu)₃, or biarylphosphines like XPhos) are known to promote the oxidative addition of less reactive aryl halides by facilitating the formation of highly reactive, low-coordinate Pd(0) species. illinois.edumit.edu

N-Heterocyclic Carbenes (NHCs) are another class of ligands that form very stable bonds with palladium, creating robust catalysts that can exhibit high turnover numbers and resist decomposition at elevated temperatures.

Regioselectivity in the Heck reaction can be controlled by the ligand, which can dictate whether the branched or linear product is formed. qub.ac.uk

The specific effects of common ligand types are summarized in the table below.

| Ligand Type | Example(s) | General Effects on Cross-Coupling of Aryl Bromides |

| Monodentate Phosphines | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃) | PPh₃ is a standard, versatile ligand. Bulky, electron-rich ligands like P(t-Bu)₃ accelerate oxidative addition and are effective for coupling less reactive substrates. |

| Bidentate Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Chelating ligands provide greater stability to the catalyst complex. The "bite angle" of the ligand can influence the rate of reductive elimination. |

| Biaryl Phosphines | XPhos, SPhos, RuPhos | State-of-the-art ligands for challenging couplings. Their bulk and electron-donating properties create highly active catalysts for a broad range of substrates, including aryl bromides. mit.edu |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Form very stable Pd-C bonds, leading to highly robust and active catalysts, often used for difficult transformations or with aryl chloride substrates. |

Influence of Solvent and Temperature on Reaction Kinetics

The kinetics of cross-coupling reactions are highly sensitive to both solvent and temperature. These parameters must be carefully optimized to achieve good yields and selectivities.

Solvent Effects: The solvent can influence the reaction by:

Solvating the catalyst and reagents.

Affecting the solubility of the base.

In some cases, directly participating in the catalytic cycle by coordinating to the palladium center.

Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), dioxane, and toluene (B28343) are frequently employed. The choice of solvent can dramatically impact the reaction rate. For instance, in some Suzuki reactions, a mixture of an organic solvent and water is used, as water can be crucial for activating the organoboron species with the base. illinois.edu In Sonogashira couplings, polar solvents can enhance regioselectivity by stabilizing charged intermediates.

Temperature Effects: Temperature is a critical kinetic parameter. Increasing the reaction temperature generally accelerates the reaction rate, which is particularly useful when coupling less reactive substrates. However, excessively high temperatures can lead to undesirable side reactions, such as catalyst decomposition (formation of palladium black) or homocoupling of the starting materials. For aryl bromides like Benzene, 1,2-dibromo-4,5-diethoxy-, reaction temperatures typically range from 60 °C to 120 °C, depending on the specific coupling reaction and catalyst system used.

The table below summarizes the general influence of these parameters.

| Parameter | Common Choices | Influence on Kinetics and Outcome |

| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile (B52724), Water (as co-solvent) | Polarity and coordinating ability affect catalyst stability, reagent solubility, and rates of transmetalation and reductive elimination. Can influence which step is rate-limiting. |

| Temperature | Room Temperature to 150 °C | Higher temperatures increase reaction rates (Arrhenius equation), but can also increase catalyst decomposition and side-product formation. Optimal temperature balances rate and catalyst stability. |

Computational Chemistry Approaches to Reaction Mechanism Prediction

In the absence of extensive experimental kinetic data for Benzene, 1,2-dibromo-4,5-diethoxy-, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. wildlife-biodiversity.comnih.gov DFT calculations can be used to:

Model the entire catalytic cycle for a specific cross-coupling reaction.

Determine the geometries and relative energies of reactants, intermediates, transition states, and products.

Calculate the activation energies for key steps like oxidative addition and reductive elimination, thereby identifying the likely rate-determining step.

Elucidate the role of ligands and solvents by modeling their interactions with the palladium center.

Predict selectivity in cases where multiple reaction pathways are possible.

For Benzene, 1,2-dibromo-4,5-diethoxy-, a computational study could provide valuable insights into how the ethoxy substituents electronically influence the transition states and could predict the reactivity of the second C-Br bond after the first has been functionalized. Such studies have been performed on analogous systems, providing a framework for understanding the reaction mechanisms at a molecular level.

Spectroscopic Probing of Reaction Intermediates

The direct observation and characterization of intermediates within a catalytic cycle are challenging due to their low concentrations and transient nature. However, various spectroscopic techniques can provide crucial evidence for proposed mechanisms. qub.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ³¹P NMR for phosphine ligands, ¹H NMR) can be used to monitor the reaction progress and identify catalyst resting states or stable off-cycle species.

Mass Spectrometry (MS) , particularly Electrospray Ionization (ESI-MS), can detect palladium-containing intermediates in the reaction mixture, providing evidence for species such as the oxidative addition complex. qub.ac.uk

X-ray Crystallography can be used to determine the solid-state structure of catalyst precursors or stable intermediates that can be isolated from the reaction, such as arylpalladium(II) complexes formed via oxidative addition.

Advanced Characterization Methodologies for Benzene, 1,2 Dibromo 4,5 Diethoxy and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For "Benzene, 1,2-dibromo-4,5-diethoxy-," HRMS is used to confirm its molecular formula, C10H12Br2O2.

The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance. This leads to a distinctive M, M+2, and M+4 peak pattern, with relative intensities of approximately 1:2:1, which is a clear indicator of a dibrominated compound. libretexts.org

Electron impact (EI) ionization often leads to fragmentation of the molecule. The fragmentation pattern provides valuable structural information. For aromatic compounds, the molecular ion peak is typically prominent. whitman.edu Common fragmentation pathways for alkyl-substituted benzene (B151609) derivatives involve cleavage of the alkyl chains. whitman.edu

Table 1: Illustrative HRMS Data for Benzene, 1,2-dibromo-4,5-diethoxy-

| Ion | Calculated m/z | Observed m/z | Formula | Description |

| [M]+ | 321.9202 | 321.9205 | C10H12(79Br)2O2 | Molecular ion with two 79Br isotopes |

| [M+2]+ | 323.9182 | 323.9184 | C10H12(79Br)(81Br)O2 | Molecular ion with one 79Br and one 81Br isotope |

| [M+4]+ | 325.9161 | 325.9163 | C10H12(81Br)2O2 | Molecular ion with two 81Br isotopes |

| [M-C2H5]+ | 292.9498 | 292.9501 | C8H7Br2O2 | Loss of an ethyl group |

| [M-OC2H5]+ | 276.9242 | 276.9245 | C8H7Br2O | Loss of an ethoxy group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution.

1H NMR Spectroscopy: The 1H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For "Benzene, 1,2-dibromo-4,5-diethoxy-," the aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. libretexts.org The ethoxy groups will show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons in the upfield region. jove.com

13C NMR Spectroscopy: The 13C NMR spectrum reveals the number of unique carbon atoms in the molecule. Aromatic carbons typically resonate in the δ 110-160 ppm range. jove.com Due to the symmetry in "Benzene, 1,2-dibromo-4,5-diethoxy-," fewer than 10 carbon signals would be expected.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons, such as those within the ethoxy groups.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.

Table 2: Illustrative 1H and 13C NMR Data for Benzene, 1,2-dibromo-4,5-diethoxy- (in CDCl3)

| 1H NMR | 13C NMR | ||

| Chemical Shift (δ, ppm) | Multiplicity | Chemical Shift (δ, ppm) | Assignment |

| 7.25 | s | 150.2 | C-O |

| 4.10 | q | 118.5 | C-H (aromatic) |

| 1.45 | t | 115.8 | C-Br |

| 64.8 | -OCH2- | ||

| 14.7 | -CH3 |

While solution-state NMR is used for the characterization of the monomer, solid-state NMR (ssNMR) is invaluable for analyzing polymers derived from "Benzene, 1,2-dibromo-4,5-diethoxy-". In the solid state, broad lines are typically observed due to anisotropic interactions. Techniques like magic-angle spinning (MAS) are used to narrow these lines. ssNMR can provide information on the local environment, conformation, and dynamics of the polymer chains in the solid state, which is not accessible by solution NMR.

Single Crystal X-Ray Diffraction for Absolute Structure Determination

Table 3: Illustrative Single Crystal X-Ray Diffraction Data for Benzene, 1,2-dibromo-4,5-diethoxy-

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 975.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.65 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. researchgate.net Both techniques probe the vibrational modes of the molecule, but they are based on different selection rules, making them complementary.

For "Benzene, 1,2-dibromo-4,5-diethoxy-," characteristic IR absorptions would include:

Aromatic C-H stretching vibrations around 3030-3100 cm-1. libretexts.org

Aliphatic C-H stretching of the ethoxy groups between 2850-3000 cm-1.

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm-1 region. tum.de

Strong C-O stretching of the ether linkage around 1250 cm-1. tum.de

C-Br stretching vibrations at lower wavenumbers.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the benzene ring, which may be weak in the IR spectrum. researchgate.net

Table 4: Illustrative IR and Raman Data for Benzene, 1,2-dibromo-4,5-diethoxy-

| Wavenumber (cm-1) | Intensity | Assignment |

| 3080 | Weak | Aromatic C-H Stretch |

| 2975, 2870 | Medium | Aliphatic C-H Stretch |

| 1580, 1470 | Strong | Aromatic C=C Stretch |

| 1250 | Strong | Aryl-O Stretch |

| 1040 | Strong | O-C2H5 Stretch |

| 650 | Medium | C-Br Stretch |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of "Benzene, 1,2-dibromo-4,5-diethoxy-" and for its separation from reaction mixtures. patsnap.com

Gas Chromatography (GC): Due to its volatility, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification. mdpi.com The retention time in GC is a characteristic property that can be used for purity checks.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment and purification. sigmaaldrich.comnih.gov Reversed-phase HPLC with a suitable column (e.g., C18 or biphenyl) and a mobile phase mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate for this compound. sigmaaldrich.com A UV detector can be used for detection, as the aromatic ring absorbs UV light. libretexts.org

The choice of chromatographic method depends on the scale of the separation and the specific impurities present. researchgate.net

Theoretical and Computational Studies of Benzene, 1,2 Dibromo 4,5 Diethoxy

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a lens into the electronic behavior that governs the chemical nature of "Benzene, 1,2-dibromo-4,5-diethoxy-".

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of these orbitals and the gap between them are critical in predicting a molecule's reactivity. numberanalytics.com

For "Benzene, 1,2-dibromo-4,5-diethoxy-", the HOMO is expected to be localized primarily on the electron-rich diethoxybenzene ring, while the LUMO will be influenced by the electronegative bromine atoms. The ethoxy groups, being electron-donating, raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atoms lower the energy of the LUMO, indicating its potential to act as an electrophile in reactions with suitable nucleophiles.

The HOMO-LUMO energy gap is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. nih.gov In a study on related dimethoxybenzene derivatives, Density Functional Theory (DFT) calculations revealed that the introduction of electron-withdrawing groups can modulate this energy gap. nih.gov For "Benzene, 1,2-dibromo-4,5-diethoxy-", the interplay between the electron-donating ethoxy groups and the electron-withdrawing bromine atoms will determine the precise energy gap and thus its reactivity profile.

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of Benzene (B151609), 1,2-dibromo-4,5-diethoxy- (based on analogous compounds)

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Increased nucleophilicity, susceptible to electrophilic attack |

| LUMO Energy | Relatively low | Increased electrophilicity, can react with nucleophiles |

| HOMO-LUMO Gap | Moderate | Balance between stability and reactivity |

| Reactivity | Expected to participate in both electrophilic and nucleophilic substitution reactions | Versatile for chemical synthesis |

Charge Distribution and Electrostatic Potential Maps

The charge distribution within a molecule provides a detailed picture of its electronic landscape. In "Benzene, 1,2-dibromo-4,5-diethoxy-", the electronegative oxygen and bromine atoms will draw electron density, leading to regions of partial negative charge (δ-). Correspondingly, the carbon atoms of the benzene ring and the ethyl groups will exhibit partial positive charges (δ+).

Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool for understanding intermolecular interactions. nih.gov For "Benzene, 1,2-dibromo-4,5-diethoxy-", the MEP map would likely show negative potential (red/yellow regions) around the oxygen and bromine atoms, indicating their propensity to act as hydrogen bond acceptors or to interact with electrophiles. Positive potential (blue regions) would be expected around the hydrogen atoms of the ethyl groups and the aromatic ring, suggesting sites for nucleophilic attack.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a powerful computational method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for calculating its energy. nih.gov For "Benzene, 1,2-dibromo-4,5-diethoxy-", DFT calculations would be crucial to determine the preferred conformation of the ethoxy groups relative to the benzene ring and the bromine atoms.

The optimized geometry would likely show a planar or near-planar benzene ring. The rotational barriers of the ethoxy groups would be a key energetic feature, influencing the molecule's conformational flexibility. DFT calculations on similar substituted benzenes have shown that the choice of functional and basis set, such as B3LYP/6-311G(d,p), can provide accurate geometric and energetic data. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule in a condensed phase (liquid or solid) over time. MD simulations of "Benzene, 1,2-dibromo-4,5-diethoxy-" would reveal its conformational landscape and how it interacts with neighboring molecules.

These simulations could identify the most stable conformations of the ethoxy chains and the nature of intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds involving the ethoxy oxygen atoms. Understanding these interactions is crucial for predicting physical properties like melting point and solubility.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for a compound's characterization.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of each nucleus. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹³C and ¹H NMR chemical shifts with reasonable accuracy. rsc.orgnih.gov For "Benzene, 1,2-dibromo-4,5-diethoxy-", the predicted shifts would show distinct signals for the aromatic carbons and protons, as well as for the carbons and protons of the two non-equivalent ethoxy groups. The electron-withdrawing bromine atoms would cause a downfield shift for the adjacent aromatic carbons.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for Benzene, 1,2-dibromo-4,5-diethoxy- (based on general principles and data for analogous compounds)

| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Rationale |

| Aromatic C-Br | 115-125 | - | Direct attachment to electronegative bromine causes a downfield shift. |

| Aromatic C-O | 145-155 | - | Oxygen's electronegativity and resonance effect lead to a significant downfield shift. |

| Aromatic C-H | 110-120 | 6.8-7.2 | Typical aromatic proton range, influenced by adjacent substituents. |

| O-CH₂ | 65-75 | 3.9-4.2 | Deshielded by the adjacent oxygen atom. |

| CH₃ | 14-18 | 1.3-1.6 | Typical aliphatic range. |

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of IR absorption bands. For "Benzene, 1,2-dibromo-4,5-diethoxy-", the calculated IR spectrum would be expected to show characteristic peaks for C-H stretching (aromatic and aliphatic), C-O stretching of the ether linkages, and C-Br stretching.

Computational Design of Novel Derivatives with Tuned Properties

The theoretical understanding gained from the computational studies of "Benzene, 1,2-dibromo-4,5-diethoxy-" can be applied to the rational design of new derivatives with specific, tailored properties. By systematically modifying the substituents on the benzene ring, it is possible to fine-tune the electronic and optical properties of the molecule.

For example, replacing the bromine atoms with other halogens or with electron-donating groups could alter the HOMO-LUMO gap, thereby changing the color and reactivity of the compound. Similarly, modifying the length or branching of the alkoxy chains could influence the molecule's solubility and packing in the solid state. This in silico design approach accelerates the discovery of new materials with desired functionalities for applications in fields such as organic electronics and materials science.

Future Research Directions and Emerging Applications of Functionalized Diethoxybenzenes

Sustainable Synthetic Approaches for Aromatic Dibromides

The synthesis of aromatic dibromides, including Benzene (B151609), 1,2-dibromo-4,5-diethoxy-, has traditionally relied on methods that are effective but environmentally taxing. Conventional reagents often include molecular bromine and solvents like chloroform (B151607), dichloromethane, and carbon tetrachloride, all of which are harmful to the environment and pose significant health and safety risks. researchgate.net The drive towards sustainable chemistry necessitates the development of greener alternatives.

Recent research has focused on replacing these hazardous materials with more benign options. One promising approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a brominating agent in a more environmentally friendly solvent such as tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net This method has proven effective for a wide range of aromatic substrates. researchgate.net Other green bromination strategies include the use of aqueous solvents, ionic liquids, or even solvent-free conditions. researchgate.net For instance, a recyclable system using calcium bromide (CaBr₂) and bromine in water has been shown to be highly efficient for brominating various industrially important aromatic compounds at room temperature without the need for metal catalysts. rsc.org Such methods not only reduce the environmental impact but also often lead to higher yields and purity. rsc.org

| Parameter | Traditional Methods | Sustainable Alternatives |

|---|---|---|

| Reagents | Molecular Bromine (Br₂), N-Bromosuccinimide (NBS), Carbon Tetrabromide | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), aq. CaBr₂–Br₂ system, Ammonium Bromide/Oxone |

| Solvents | Chloroform, Dichloromethane, Carbon Tetrachloride | Tetrahydrofuran (THF), Water, Ionic Liquids, Solvent-free conditions |

| Environmental Impact | High (toxic, harmful to ozone layer) | Low (more benign, recyclable) researchgate.netrsc.org |

| Safety Concerns | High (toxic, carcinogenic) | Reduced operational hazards |

| Efficiency | Variable, often requires harsh conditions | Often proceeds in moderate to good yields under mild conditions researchgate.netrsc.org |

Integration into Advanced Functional Materials Beyond Traditional Polymers

The dual functionality of Benzene, 1,2-dibromo-4,5-diethoxy- makes it an excellent candidate for integration into advanced functional materials. The two bromine atoms can serve as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the extension of the molecular structure into one, two, or three dimensions. This capability is crucial for the bottom-up synthesis of materials with precisely controlled electronic and photophysical properties, such as organic semiconductors, conjugated polymers, and metal-organic frameworks (MOFs).

Furthermore, the diethoxy groups influence the solubility and processing characteristics of the resulting materials, while also modulating their electronic nature. Research into sterically bulky and functionalized α-diimine palladium catalysts has shown that ortho-substituents, such as methoxy (B1213986) groups, can significantly enhance the thermal stability of the catalyst and influence the microstructure of the resulting polymers. mdpi.com By analogy, the diethoxy groups in Benzene, 1,2-dibromo-4,5-diethoxy- could be leveraged to create catalysts or monomers that impart desirable properties, such as high thermal stability and specific branching patterns, into polyolefins. mdpi.com The combination of a rigid aromatic core with flexible alkoxy chains and reactive halogen sites provides a pathway to materials with tailored thermal, mechanical, and electronic profiles, moving far beyond the scope of traditional commodity polymers.

Bio-inspired Architectures and Responsive Materials

Nature demonstrates unparalleled mastery in creating complex, functional materials from simple molecular building blocks. osti.gov Structures like nacre (mother-of-pearl) achieve remarkable strength and toughness by arranging brittle calcium carbonate plates within a soft biopolymer matrix in a hierarchical, brick-and-mortar architecture. osti.gov This principle of bio-inspired design, which integrates different fields like biology, materials science, and chemistry, can be applied to synthetic systems. osti.gov

Benzene, 1,2-dibromo-4,5-diethoxy- can be envisioned as a fundamental "synthetic brick." Its rigid core and well-defined substitution pattern make it an ideal building block for constructing complex, ordered architectures. The orthogonal reactivity of the bromo- and ethoxy- groups could allow for programmed self-assembly or stepwise synthesis to create materials that mimic biological structures. For example, the bromine atoms could be used to link units into a rigid framework, while the ethoxy groups could be modified to introduce responsive elements, such as moieties that react to changes in pH, light, or temperature. This could lead to the development of smart materials, such as sensors that change color or conductivity in the presence of an analyte, or self-healing materials where the programmed architecture can guide repair processes.

Catalyst Development and Green Chemistry Principles in Reactions Involving Benzene, 1,2-dibromo-4,5-diethoxy-

The application of Green Chemistry principles is paramount for the sustainable development of new materials and chemical processes. skpharmteco.com These principles provide a framework for designing safer, more efficient, and environmentally benign syntheses. researchgate.net For reactions involving Benzene, 1,2-dibromo-4,5-diethoxy-, catalyst development and process optimization are key areas of focus.

The twelve principles of green chemistry, articulated by Paul Anastas and John Warner, offer a comprehensive guide. nih.gov Key principles relevant to this compound include:

Waste Prevention : Designing syntheses to minimize waste is a primary goal. skpharmteco.com Metrics like the E-Factor (kg waste / kg product) and Process Mass Intensity (PMI) are used to quantify waste generation and drive process optimization. skpharmteco.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org Catalytic reactions are often superior to stoichiometric ones in this regard.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small quantities and can be designed for high selectivity and recyclability. nih.gov For instance, developing efficient catalysts for the cross-coupling reactions of the dibromo-functionalities would be a key research direction.

Designing Safer Chemicals and Solvents : This involves minimizing toxicity while maintaining function. acs.org The selection of greener solvents and the design of reaction conditions to avoid hazardous intermediates are critical. researchgate.net

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. researchgate.net

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided, as these steps generate additional waste. acs.org

| Green Chemistry Principle | Relevance and Research Direction |

|---|---|

| 1. Waste Prevention | Develop high-yield syntheses; use metrics like E-Factor and PMI to optimize processes. skpharmteco.com |

| 2. Atom Economy | Prioritize addition and catalytic reactions over substitutions and eliminations. acs.org |

| 3. Less Hazardous Synthesis | Replace hazardous reagents (e.g., molecular bromine) with safer alternatives (e.g., DBDMH). researchgate.netresearchgate.net |

| 4. Designing Safer Chemicals | Design derivative materials to be non-toxic and biodegradable after their functional life. nih.gov |

| 5. Safer Solvents & Auxiliaries | Utilize water, supercritical fluids, or benign organic solvents like THF instead of chlorinated hydrocarbons. researchgate.net |

| 6. Design for Energy Efficiency | Explore reactions that proceed at room temperature, potentially using photocatalysis. acs.org |

| 7. Use of Renewable Feedstocks | Investigate pathways to synthesize the catechol precursor from bio-based sources. |

| 8. Reduce Derivatives | Employ chemoselective catalysts that react with the bromine atoms without affecting the ethoxy groups, avoiding protection/deprotection steps. acs.org |

| 9. Catalysis | Develop highly efficient and recyclable catalysts for polymerization and cross-coupling reactions. rsc.org |

| 10. Design for Degradation | Incorporate bonds into final materials that are designed to break down into innocuous products after use. nih.gov |

| 11. Real-time Analysis | Implement in-situ monitoring of reactions to prevent byproduct formation and ensure safety. |

| 12. Inherently Safer Chemistry | Choose reagents and design processes to minimize the potential for chemical accidents. nih.gov |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Future research will likely uncover novel reactivity for Benzene, 1,2-dibromo-4,5-diethoxy- by applying modern synthetic methodologies. The field of photocatalysis, for example, offers a powerful tool for forming chemical bonds under exceptionally mild conditions. A visible-light-mediated approach, catalyzed by an organic dye like Rhodamine B, has been successfully used for the C(sp)–S cross-coupling of 1-haloalkynes. acs.org Exploring similar metal-free, visible-light-driven transformations for the C-C or C-heteroatom coupling of the C(sp²)-Br bonds in the target molecule could provide energy-efficient and highly selective synthetic routes to complex derivatives.

Furthermore, unconventional transformations that challenge classical reactivity rules are an exciting frontier. This could include the selective mono-functionalization of the two bromine atoms, developing catalysts that can distinguish between the two electronically similar C-Br bonds, or activating the C-H bonds on the aromatic ring for direct functionalization. Investigating metal-free activation methods, such as halogen abstraction using non-metal reagents, could also lead to new and more sustainable synthetic pathways. organic-chemistry.org Unlocking these novel reactivity patterns will expand the synthetic toolbox and enable the creation of molecules and materials that are currently inaccessible.

Q & A

Q. What are the optimal synthetic routes for preparing 1,2-dibromo-4,5-diethoxybenzene, and how do reaction conditions influence yield?

The compound can be synthesized via direct bromination of 1,2-diethoxybenzene using elemental bromine (Br₂). A method analogous to halogenation of dimethoxybenzene (e.g., 1,2-dimethoxybenzene → 1,2-dibromo-4,5-dimethoxybenzene) can be adapted . Key variables include:

- Solvent choice : Ethanol or acetic acid, which stabilize intermediates.

- Temperature : Controlled addition at 0–5°C to minimize side reactions.

- Stoichiometry : Excess Br₂ (2.2 eq.) ensures complete di-substitution. Post-synthesis, purification via recrystallization (ethanol/water) yields >85% purity. Monitor reaction progress using TLC (hexane:ethyl acetate 4:1) and confirm structure via ¹H NMR (aromatic singlet at δ 7.2–7.4 ppm, ethoxy protons at δ 1.4–1.6 ppm) .

Q. How can spectroscopic and crystallographic techniques validate the structure of 1,2-dibromo-4,5-diethoxybenzene?

- ¹H/¹³C NMR : Aromatic protons appear as a singlet (two equivalent H), while ethoxy groups show quartets (CH₂) and triplets (CH₃). ¹³C NMR confirms Br substitution (C-Br peaks at δ 110–120 ppm) .

- X-ray crystallography : Resolve crystal packing and halogen-bonding interactions. For analogous dibromo-dimethoxybenzene, asymmetric units contain four molecules with Br···Br (3.5–3.7 Å) and Br···O (3.2 Å) interactions . Ethoxy groups may increase steric hindrance, altering bond angles.

Advanced Research Questions

Q. How do ethoxy substituents influence halogen-bonding interactions compared to methoxy analogs in crystal engineering?

Ethoxy groups introduce steric bulk and flexibility, potentially disrupting Br···Br interactions dominant in methoxy analogs (e.g., 1,2-dibromo-4,5-dimethoxybenzene forms π-stacked columns via Br···Br) . Instead, longer ethoxy chains may promote Br···O interactions or van der Waals forces, leading to layered or helical packing. Computational modeling (DFT) can predict interaction energies, while powder XRD compares experimental vs. simulated patterns .

Q. What role does 1,2-dibromo-4,5-diethoxybenzene play in designing charge-transfer cocrystals for room-temperature phosphorescence (RTP)?

As a heavy-atom donor, the bromine atoms enhance spin-orbit coupling, facilitating intersystem crossing. In cocrystals with acceptors (e.g., pyromellitic diimide), the compound’s electron-donating ethoxy groups modulate charge-transfer efficiency. Key parameters:

Q. How can computational methods predict reaction pathways for functionalizing 1,2-dibromo-4,5-diethoxybenzene in cross-coupling reactions?

Density Functional Theory (DFT) calculates activation barriers for Suzuki-Miyaura coupling. For example, substituting Br with aryl groups via Pd catalysis:

- Oxidative addition : Br-C bond cleavage (rate-limiting step, ΔG‡ ≈ 25 kcal/mol).